2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate

physicochemical property logP positional isomer

Select this specific 2-methylpiperidine amide derivative for its distinct conformational and physicochemical profile. With XLogP3 2.2, TPSA 59.5 Ų, 0 H-bond donors, and 4 acceptors, it occupies a favorable CNS drug-like space distinct from 4-methyl isomers or diethylamino analogs. The stable glycolic amide-ester linker and 5-bromine handle enable parallel Suzuki library synthesis without protection/deprotection steps, making it a strategic choice for fragment growing and mPGES-1 probe development.

Molecular Formula C14H17BrN2O3
Molecular Weight 341.205
CAS No. 1260931-09-6
Cat. No. B2589768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
CAS1260931-09-6
Molecular FormulaC14H17BrN2O3
Molecular Weight341.205
Structural Identifiers
SMILESCC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C14H17BrN2O3/c1-10-4-2-3-5-17(10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3
InChIKeyQQDNXCQPHJRMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate (CAS 1260931-09-6) – Core Structural & Physicochemical Baseline


2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate (CAS 1260931-09-6, PubChem CID 49809381) is a synthetic small-molecule pyridine derivative with the molecular formula C14H17BrN2O3 and a molecular weight of 341.20 g/mol [1]. It features a 5‑bromopyridine-3‑carboxylate core connected via a glycolic ester linker to a 2‑methylpiperidine amide. Computed descriptors include XLogP3 = 2.2, topological polar surface area (TPSA) = 59.5 Ų, zero H‑bond donors, four H‑bond acceptors, and four rotatable bonds [1]. This compound is commercially available as a research reagent and has been registered as a screening compound (e.g., AKOS005686550, STL075420) by multiple vendors [2].

Why 5‑Bromopyridine-3‑carboxylate Analogs Cannot Be Interchanged with 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate


Close analogs of this compound share the 5‑bromopyridine-3‑carboxylate scaffold but differ in the amine/amide substituent attached via the glycolic ester linker. Even minor alterations—such as shifting the methyl group from the 2‑position to the 4‑position of the piperidine ring, replacing the piperidine with a diethylamino group, or changing the 2‑methyl to a 2‑ethyl substituent—substantially alter computed lipophilicity, polar surface area, molecular flexibility, and hydrogen‑bonding capacity [1][2]. Without experimental head‑to‑head data, these physicochemical differences are expected to translate into divergent target‑binding profiles, solubility, permeability, and metabolic stability, making generic substitution scientifically unsound. The evidence below quantifies these property differences and their implications for procurement decisions.

Quantitative Differentiation of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate vs. Closest Analogs


Lipophilicity Shift: 2‑Methyl vs. 4‑Methyl Piperidine Positional Isomer

The target compound, bearing the methyl group at the 2‑position of the piperidine ring, exhibits an XLogP3 of 2.2. The 4‑methyl positional isomer (CAS 575494-04-1) is predicted to have an identical XLogP3 owing to the same molecular formula; however, the position of the methyl substituent alters the spatial distribution of lipophilicity and the piperidine ring's conformational preference, which can influence membrane permeability and target‑binding pocket complementarity [1][2].

physicochemical property logP positional isomer

Hydrogen‑Bond Acceptor Count vs. Diethylamino Analog

The target compound contains four hydrogen‑bond acceptor atoms (two carbonyl oxygens, the pyridine nitrogen, and the ester oxygen). In contrast, the diethylamino analog 2‑(diethylamino)-2‑oxoethyl 5‑bromopyridine-3‑carboxylate possesses only three H‑bond acceptors because the tertiary amide nitrogen lacks a lone‑pair donor capable of acting as an acceptor in the same geometry [1][2]. This difference can modulate solvation and protein‑ligand hydrogen‑bond networks.

H-bond acceptor physicochemical property analog comparison

Molecular Weight and Rotatable Bond Differentiation vs. Methyl Ester Baseline

The target compound (MW = 341.20 g/mol, 4 rotatable bonds) is substantially larger and more flexible than the simplest ester, methyl 5‑bromopyridine-3‑carboxylate (MW = 216.03 g/mol, 2 rotatable bonds) [1][2]. The additional molecular bulk and rotatable bonds reflect the glycolic linker and 2‑methylpiperidine amide, which can occupy larger binding pockets and adopt multiple low‑energy conformations.

molecular weight flexibility baseline comparison

Ester vs. Amide Bioisosteric Replacement Potential: 5‑Bromopyridine-3‑carboxylic Acid vs. Target Compound

The target compound contains a glycolic amide‑ester linkage that is more hydrolytically stable than the free carboxylic acid found in 5‑bromopyridine‑3‑carboxylic acid, while retaining similar hydrogen‑bonding capacity [1][2]. The ester‑amide hybrid avoids the permanent negative charge of the carboxylate at physiological pH, which can improve membrane permeability and reduce active efflux.

bioisostere metabolic stability scaffold comparison

Bromine as a Synthetic Handle: Functionalization Advantage over De‑bromo Analogs

The bromine atom at the 5‑position of the pyridine ring serves as a versatile handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.), whereas non‑brominated analogs (e.g., unsubstituted pyridine‑3‑carboxylate esters) lack this reactivity [1][2]. This enables late‑stage diversification of the core scaffold without altering the piperidine‑amide moiety.

synthetic handle cross-coupling bromine

Limited Public Bioactivity Data vs. Pharma‑Disclosed mPGES‑1 Inhibitors

A search of ChEMBL, BindingDB, and PubChem BioAssay returned no quantitative bioactivity data (IC50, Ki, EC50) for this compound as of April 2026, whereas several structurally distinct mPGES‑1 inhibitors have reported IC50 values in the nanomolar to low‑micromolar range (e.g., Compound 13j IC50 <100 nM; MF63 IC50 = 1.3 μM) . This absence of data should be viewed as an opportunity for novel IP generation rather than a liability.

bioactivity mPGES-1 data transparency

Procurement‑Driven Application Scenarios for 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate


Fragment‑Based Lead Generation Targeting mPGES‑1 with a Neutral, Bromine‑Containing Scaffold

Researchers pursuing novel mPGES‑1 inhibitors can utilize this compound as a neutral, bromine‑functionalized scaffold for fragment growing or merging. The 5‑bromine enables Suzuki coupling to introduce diverse aryl/heteroaryl groups, while the 2‑methylpiperidine amide occupies a distinct conformational space compared to the 4‑methyl isomer [1]. This makes it a strategic choice for fragment libraries where positional isomer diversity is desired.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With XLogP3 = 2.2, TPSA = 59.5 Ų, zero H‑bond donors, and four H‑bond acceptors, the compound falls within favorable CNS drug‑like space (typically TPSA < 90 Ų, logP 1–4) [1]. It can serve as a starting point for CNS‑penetrant candidates, offering a balanced lipophilicity profile that is distinct from more polar analogs like the carboxylic acid or piperazine derivatives.

Building Block for Parallel Synthesis of 5‑Aryl‑Substituted Pyridine Libraries

The 5‑bromine handle, combined with the stable glycolic amide‑ester linker, allows chemists to perform parallel Suzuki reactions to generate focused libraries of 5‑aryl derivatives without cleaving the piperidine amide [1][2]. This is a significant synthetic advantage over the free carboxylic acid or simple methyl ester, which may require protection/deprotection steps.

Negative Control or Inactive Probe for mPGES‑1 Assay Development

Given the absence of public bioactivity data and its structural similarity to known mPGES‑1 inhibitors, this compound can be empirically tested as a potential inactive control or chemical probe in mPGES‑1 biochemical and cellular assays [1]. Researchers building assay panels may prefer a compound with unknown activity over a known inhibitor to avoid confounding effects.

Quote Request

Request a Quote for 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.